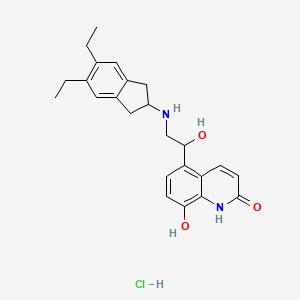

(S)-Indacaterol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(S)-Indacaterol is a long-acting beta-2 adrenergic agonist used primarily in the treatment of chronic obstructive pulmonary disease (COPD). It is known for its rapid onset of action and prolonged duration, making it a valuable therapeutic agent for managing respiratory conditions.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of (S)-Indacaterol involves multiple steps, starting from commercially available starting materials. The key steps include:

Formation of the Indole Core: This is typically achieved through a Fischer indole synthesis.

Introduction of the Chiral Center: The chiral center is introduced using asymmetric synthesis techniques, often involving chiral catalysts or chiral auxiliaries.

Formation of the Side Chain: The side chain is introduced through a series of nucleophilic substitution reactions.

Industrial Production Methods: Industrial production of this compound involves optimizing the synthetic route for large-scale production. This includes:

Catalyst Selection: Choosing catalysts that provide high yield and selectivity.

Reaction Conditions: Optimizing temperature, pressure, and solvent conditions to maximize efficiency.

Purification: Using techniques such as crystallization and chromatography to achieve high purity.

化学反应分析

Types of Reactions: (S)-Indacaterol undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to form various metabolites.

Reduction: Reduction reactions can modify the functional groups on the molecule.

Substitution: Nucleophilic substitution reactions can introduce different substituents on the indole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like alkyl halides and amines are used under basic conditions.

Major Products: The major products formed from these reactions include various oxidized and reduced metabolites, as well as substituted derivatives of this compound.

科学研究应用

Pharmacological Profile

(S)-Indacaterol is characterized by its high intrinsic efficacy and potency as a beta-2 adrenoceptor agonist. It exhibits a faster onset of action and a longer duration of effect compared to traditional LABAs like salmeterol. Studies have demonstrated that this compound achieves a maximum effect within approximately 30 minutes and maintains therapeutic action for over 24 hours, which is crucial for managing COPD symptoms effectively .

Comparative Efficacy

Several clinical trials have established the superiority of this compound over other LABAs. For instance, the INSTEAD study compared this compound with salmeterol/fluticasone in patients with moderate COPD. The results indicated that patients receiving this compound experienced significantly greater improvements in forced expiratory volume in 1 second (FEV1) and quality of life metrics compared to those on salmeterol/fluticasone .

| Study | Treatment Comparison | Primary Endpoint | Result |

|---|---|---|---|

| INSTEAD | Indacaterol 150 µg vs. Salmeterol/Fluticasone | Trough FEV1 at week 12 | Indacaterol superior by 180 ml (p < 0.001) |

| B2318 | Indacaterol 150 µg vs. Salmeterol | FEV1 AUC 5 min to 11 h 45 min | Indacaterol superior by 60 ml (95% CI 40–80) |

Long-Term Effects

Long-term studies have shown that patients on this compound experience fewer exacerbations and improved lung function over time. A meta-analysis indicated that patients using this compound had a reduced risk of COPD exacerbations compared to those on placebo or other LABAs .

Safety Profile

This compound is generally well-tolerated, with most adverse events being mild to moderate. The most common side effects reported include worsening COPD symptoms, nasopharyngitis, and headaches. Serious adverse events are rare but can occur, necessitating careful monitoring during treatment .

| Adverse Event | Incidence (%) |

|---|---|

| Worsening COPD | 20.5 |

| Nasopharyngitis | 5.1 |

| Headache | Not specified |

Case Study 1: Efficacy in Elderly Patients

A study focusing on elderly patients with COPD found that those treated with this compound showed significant improvements in lung function and a reduction in rescue medication use over a six-month period. This demographic often faces challenges with adherence to complex regimens, making the once-daily dosing of this compound particularly advantageous .

Case Study 2: Switching from Other Therapies

Another notable case involved patients switching from salmeterol/fluticasone to this compound after experiencing inadequate symptom control. The switch resulted in improved FEV1 scores and reduced reliance on rescue inhalers, highlighting the effectiveness of this compound as a monotherapy option for patients previously on combination therapies .

作用机制

(S)-Indacaterol exerts its effects by binding to beta-2 adrenergic receptors in the lungs. This binding activates adenylate cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP levels result in the relaxation of bronchial smooth muscle, leading to bronchodilation and improved airflow.

相似化合物的比较

Formoterol: Another long-acting beta-2 adrenergic agonist with a similar mechanism of action but different pharmacokinetic properties.

Salmeterol: Known for its prolonged duration of action but slower onset compared to (S)-Indacaterol.

Olodaterol: A newer beta-2 agonist with a similar therapeutic profile.

Uniqueness: this compound is unique due to its rapid onset of action combined with a long duration, making it particularly effective for once-daily dosing in the management of COPD.

生物活性

(S)-Indacaterol, a long-acting beta-2 adrenergic receptor agonist (LABA), is primarily used for the treatment of chronic obstructive pulmonary disease (COPD). Its unique pharmacological properties, including a rapid onset of action and prolonged duration, make it a significant therapeutic option. This article provides a detailed overview of the biological activity of this compound, including its mechanism of action, pharmacokinetics, efficacy in clinical studies, and comparative analysis with other LABAs.

This compound selectively binds to beta-2 adrenergic receptors, leading to the activation of adenyl cyclase and an increase in cyclic adenosine monophosphate (cAMP) levels. The elevated cAMP results in relaxation of bronchial smooth muscle, promoting bronchodilation. In vitro studies indicate that this compound exhibits over 24-fold greater agonist activity at beta-2 receptors compared to beta-1 receptors and 20-fold greater than beta-3 receptors, demonstrating its selectivity for the beta-2 subtype .

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by:

- Absorption : Peak serum concentrations are reached approximately 15 minutes after inhalation, with an absolute bioavailability of 43-45% .

- Distribution : The volume of distribution ranges from 2,361 L to 2,557 L, indicating extensive tissue distribution .

- Protein Binding : High protein binding rates (94.1-96.2%) are observed in human serum and plasma .

- Metabolism : The primary metabolites include monohydroxylated derivatives and glucuronides, with unchanged indacaterol constituting about one-third of the total drug-related area under the curve (AUC) over 24 hours .

Efficacy in Clinical Studies

Numerous clinical studies have evaluated the efficacy of this compound in improving lung function and quality of life for patients with COPD. Key findings include:

- Bronchodilator Efficacy : In a study comparing this compound with placebo and tiotropium, significant improvements in forced expiratory volume in one second (FEV1) were noted. At week 12, FEV1 was increased by 180 mL for both doses of indacaterol compared to placebo .

| Study | Treatment | FEV1 Improvement | p-value |

|---|---|---|---|

| Donohue et al., 2010 | Indacaterol 150 µg vs Placebo | 180 mL | <0.001 |

| Donohue et al., 2010 | Indacaterol vs Tiotropium | 60 mL | <0.001 |

- Quality of Life : The St George's Respiratory Questionnaire (SGRQ) total score improved significantly in patients receiving indacaterol compared to those on placebo or salmeterol . Specifically, 57.9% of patients on indacaterol achieved clinically meaningful improvements versus 39.1% on placebo .

Comparative Analysis with Other LABAs

This compound has been compared with other LABAs such as salmeterol and formoterol regarding onset and duration of action:

| Compound | Onset of Action | Duration of Action | Intrinsic Efficacy |

|---|---|---|---|

| Indacaterol | ~30 min | ~24 hours | High |

| Formoterol | ~30 min | ~12 hours | Moderate |

| Salmeterol | ~60 min | ~8 hours | Low |

This compound demonstrates a faster onset similar to formoterol but offers a significantly longer duration compared to both formoterol and salmeterol .

Case Studies

A notable case study highlighted the impact of this compound on daily physical activity in COPD patients. A Japanese study observed an increase in daily steps among patients treated with this compound compared to those receiving placebo . This underscores the compound's role not just in improving lung function but also enhancing overall quality of life.

属性

IUPAC Name |

5-[2-[(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)amino]-1-hydroxyethyl]-8-hydroxy-1H-quinolin-2-one;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N2O3.ClH/c1-3-14-9-16-11-18(12-17(16)10-15(14)4-2)25-13-22(28)19-5-7-21(27)24-20(19)6-8-23(29)26-24;/h5-10,18,22,25,27-28H,3-4,11-13H2,1-2H3,(H,26,29);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUUXBAOWHVOGFM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=C2CC(CC2=C1)NCC(C3=C4C=CC(=O)NC4=C(C=C3)O)O)CC.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29ClN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What are the clinical benefits of (S)-Indacaterol compared to Tiotropium in treating COPD patients, as demonstrated by the research?

A1: The research paper [] presents a 12-week, blinded study comparing this compound and Tiotropium, both administered once daily, in patients with moderate-to-severe COPD. While both treatments showed similar efficacy in improving lung function (measured by forced expiratory volume in 1 second), this compound demonstrated significantly greater improvements in patient-reported outcomes. [] These include:

- Improved Breathlessness: Patients treated with this compound experienced greater improvements in the Transition Dyspnoea Index (TDI) total score, indicating better symptom relief related to breathlessness. []

- Enhanced Quality of Life: this compound-treated patients reported greater improvements in the St. George's Respiratory Questionnaire (SGRQ) total score, reflecting a more significant positive impact on their overall quality of life. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。